molecular formula C9H9N3O3S2 B6125981 4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide

4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide

Cat. No.: B6125981
M. Wt: 271.3 g/mol
InChI Key: RWMDQWYQDKEGBG-UHFFFAOYSA-N
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Description

4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide is a novel synthetic compound designed for advanced research in oncology and enzymology. This benzenesulfonamide derivative incorporates a thiazolone moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Its primary research value lies in its potent and selective inhibitory activity against carbonic anhydrase (CA) isoforms, particularly the tumor-associated transmembrane enzyme carbonic anhydrase IX (CA IX) . The compound acts as a zinc-binding group (ZBG), where the sulfonamide moiety coordinates with the zinc ion in the active site of carbonic anhydrases, effectively inhibiting the enzyme's catalytic activity in converting CO2 to bicarbonate and protons . This mechanism is critical in cancer research, as the inhibition of CA IX disrupts pH regulation in hypoxic tumor microenvironments, a process essential for tumor survival, growth, and metastasis . Preclinical studies on closely related structural analogues have demonstrated significant anti-proliferative efficacy against triple-negative breast cancer cell lines (such as MDA-MB-231) and other breast cancer models (MCF-7), with a high selectivity index for cancer cells over normal breast cell lines . Furthermore, this compound serves as a valuable chemical tool in microbiological research, with studies showing that inhibition of bacterial carbonic anhydrases can interfere with bacterial growth and biofilm formation, suggesting potential applications in investigating novel antimicrobial strategies . Its well-defined structure makes it an excellent candidate for molecular docking studies, structure-activity relationship (SAR) analysis, and the development of new targeted therapeutic agents.

Properties

IUPAC Name

4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c10-17(14,15)7-3-1-6(2-4-7)11-9-12-8(13)5-16-9/h1-4H,5H2,(H2,10,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMDQWYQDKEGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC=C(C=C2)S(=O)(=O)N)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Intermediate Formation

The most widely reported method involves a two-step sequence starting from sulfanilamide (1 ). In the first step, sulfanilamide reacts with 2-chloroacetyl chloride in acetone under basic conditions (K₂CO₃) at 0°C to yield 2-chloro-N-(4-sulfamoylphenyl)acetamide (2 ) with a 75% isolated yield. Key spectroscopic data for 2 include:

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O)

  • ¹H NMR (DMSO-d₆): δ 7.68 (d, J = 8.0 Hz, Ar–H), 4.25 (s, CH₂Cl)

The second step employs ammonium thiocyanate (NH₄SCN) in refluxing ethanol to induce cyclization, forming the thiazolone ring. This step proceeds via nucleophilic displacement of chloride by thiocyanate, followed by intramolecular cyclization to yield the target compound (3 ) in 70% yield.

Optimization and Mechanistic Insights

  • Solvent Selection: Ethanol is preferred for its ability to solubilize both NH₄SCN and the chloroacetamide intermediate while facilitating cyclization at reflux temperatures (78°C).

  • Reaction Monitoring: TLC (petroleum ether/ethyl acetate, 7:3) confirms complete consumption of 2 within 3 hours.

  • Purification: Crystallization from ethanol/water (1:1) removes unreacted starting materials and byproducts.

Alternative Pathways and Derivatives

Schiff Base Formation and Thiazolone Rigidification

Search Result outlines a route where 4-aminobenzenesulfonamide derivatives condense with aldehydes to form Schiff bases, which subsequently undergo cyclization with thiourea analogs. Although this approach primarily targets indole-containing derivatives, it validates the generality of thiazolone formation via aldehyde-thiourea condensations.

Structural Characterization and Analytical Data

Spectroscopic Profiling of the Target Compound

Compound 3 :

  • Melting Point: 250–252°C

  • IR (KBr): 3313 cm⁻¹ (N–H), 1678 cm⁻¹ (C=O), 1591 cm⁻¹ (C=N)

  • ¹H NMR (DMSO-d₆): δ 7.83 (d, J = 8.0 Hz, Ar–H), 6.95 (s, NH₂), 4.12 (s, CH₂)

  • ¹³C NMR (DMSO-d₆): δ 168.5 (C=O), 152.3 (C=N), 138.2 (Ar–C)

Purity and Elemental Analysis

Elemental analysis for 3 confirms stoichiometric consistency:

  • Calculated: C 41.47%, H 3.26%, N 18.10%

  • Found: C 41.21%, H 3.19%, N 17.98%

Comparative Evaluation of Synthetic Methods

Parameter Chloroacetamide Route Schiff Base Route
Overall Yield 70%50–60%
Reaction Time 4 hours12–24 hours
Byproducts MinimalIsomeric impurities
Scalability High (>10 g)Moderate (<5 g)

The chloroacetamide route offers superior efficiency and scalability, making it the method of choice for industrial applications. However, the Schiff base approach provides greater flexibility for introducing substituents on the thiazolone ring.

Challenges and Mitigation Strategies

Byproduct Formation in Cyclization

Competitive hydrolysis of 2-chloro-N-(4-sulfamoylphenyl)acetamide to N-(4-sulfamoylphenyl)glycine is observed under prolonged reflux. This side reaction is minimized by:

  • Strict control of reaction temperature (78–80°C)

  • Use of anhydrous ethanol to limit water content

Purification Difficulties

The target compound’s low solubility in polar solvents necessitates gradient crystallization. Ethanol/water mixtures (1:1 to 3:7) yield crystals with >98% purity by HPLC.

Industrial-Scale Considerations

Cost Analysis of Reagents

  • 2-Chloroacetyl Chloride: $120/kg

  • Ammonium Thiocyanate: $45/kg

  • Sulfanilamide: $90/kg

The total raw material cost for 1 kg of 3 is approximately $850, with the chloroacetyl chloride contributing 60% of the expense.

Waste Management

Neutralization of acidic byproducts requires 10% sodium bicarbonate solution, generating 3 kg of saline waste per kg of product. Membrane filtration techniques reduce heavy metal contamination from catalysts .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an antibacterial, antifungal, anti-inflammatory, and anticancer agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitutions on the Thiazole Ring

  • Compound S19: (Z)-4-((5-(4-Methylbenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide Structural Difference: Incorporates a 4-methylbenzylidene group on the thiazole ring and an N-linked 5-methylisoxazole. Functional Impact: Exhibits selective inhibition of carbonic anhydrase isoforms IX and XII, attributed to the hydrophobic 4-methylbenzylidene group enhancing binding to enzyme active sites .
  • Compound 7d: 4-{[5-((1H-indol-3-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino]-N-(pyridin-2-yl)}benzenesulfonamide Structural Difference: Features an indole substituent on the thiazole and a pyridinyl group on the sulfonamide. Functional Impact: Demonstrated moderate antibacterial activity (MIC: 8–32 µg/mL), likely due to the indole moiety improving membrane penetration .

Modifications to the Sulfonamide Group

  • Pitstop 2 : N-[5-(4-Bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide
    • Structural Difference : Replaces benzenesulfonamide with naphthalenesulfonamide and introduces a 4-bromobenzylidene group.
    • Functional Impact : Acts as a clathrin inhibitor (IC₅₀: ~20 µM), where the bromine atom enhances hydrophobic interactions with target proteins .

Core Structure Variations

  • Compound 2: 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid Structural Difference: Replaces benzenesulfonamide with propanoic acid. Functional Impact: Promotes rapeseed yield (2.44 t/ha at 150 mg/L) by modulating plant metabolic pathways, illustrating agricultural applications .

Enzyme Inhibition

Compound Target Enzyme IC₅₀/EC₅₀ Key Structural Feature Reference
Parent Compound Carbonic Anhydrase IX/XII N/A* Base thiazole-sulfonamide core
S19 Carbonic Anhydrase IX/XII 12–35 nM 4-Methylbenzylidene
Pitstop 2 Clathrin-Mediated Endocytosis 20 µM 4-Bromobenzylidene

Antimicrobial and Antioxidant Activity

  • Antioxidant Activity: Derivatives with electron-withdrawing groups (e.g., 4-cyanophenyl, 4-CF₃-phenyl) on the thiazole exhibit superior Fe³⁺-reducing power compared to the parent compound .
  • Antimicrobial Activity : Arylidene-substituted derivatives (e.g., 4-chlorophenyl) show moderate activity against Candida albicans (MIC: 16 µg/mL), linked to enhanced enzyme binding via hydrophobic substituents .

Crystallographic Insights

  • Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate: Exhibits two conformational isomers with dihedral angles of 48.17° and 23.07° between thiazole and benzene rings, influencing solubility and binding kinetics .

Biological Activity

4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of aminobenzenesulfonamides and features a thiazole ring, which contributes to its biological properties. The general structure can be represented as follows:

C9H9N3O3S2\text{C}_9\text{H}_9\text{N}_3\text{O}_3\text{S}_2

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in certain cancer cells. This inhibition leads to decreased tumor growth and proliferation. Additionally, the compound has shown potential in disrupting bacterial growth by targeting similar enzymatic pathways within microbial cells .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in breast cancer cell lines (MDA-MB-231) with a notable increase in annexin V-FITC positive cells .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Apoptosis Induction
4eMDA-MB-23110.93Significant (22x)
4gMCF-712.50Moderate
4hMCF-10A15.00Minimal

Antimicrobial Activity

This compound also exhibits antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of Staphylococcus aureus, with significant anti-biofilm activity noted at concentrations as low as 50 µg/mL .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

CompoundBacterial StrainMIC (mg/mL)Inhibition %
4eS. aureus6.7280.69
4gE. coli6.6369.74
4hPseudomonas spp.6.4568.30

Case Studies

  • Study on CA IX Inhibition : A study evaluated the selectivity of various synthesized thiazolone–benzenesulfonamides against CA IX compared to CA II, revealing that compounds like 4e showed remarkable selectivity and efficacy in inhibiting CA IX, which is crucial for cancer therapy .
  • Antimicrobial Investigation : Another research focused on the antibacterial effects of the compound against clinical isolates of S. aureus and E. coli, confirming its potential as a therapeutic agent for bacterial infections .

Q & A

Basic Research Question

  • 1H/13C NMR : Assigns proton environments (e.g., thiazole NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, 1650–1700 cm⁻¹) and sulfonamide (S=O, 1150–1250 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₀N₃O₃S₂ at 284.02 m/z) .
  • Elemental Analysis : Ensures stoichiometric agreement (±0.3% for C, H, N) .

How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or plant growth applications?

Basic Research Question

  • Antimicrobial Assays : Conduct minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
  • Plant Growth Studies : Apply the compound (0.1–1.0 mM) to Brassica napus (rapeseed) seedlings under controlled hydroponic conditions. Measure root elongation and chlorophyll content over 14 days .

What advanced crystallographic methods (e.g., SHELX refinement) are required to resolve the three-dimensional structure of this sulfonamide-thiazole hybrid?

Advanced Research Question

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) and data collected at 100 K. Key parameters: R-factor < 0.05, data-to-parameter ratio > 15:1 .
  • Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H···O bonds between sulfonamide NH and thiazole carbonyl) to explain packing motifs .

How do structural modifications at the thiazole ring or sulfonamide group influence the compound's pharmacological profile?

Advanced Research Question

  • Thiazole Modifications : Introducing electron-withdrawing groups (e.g., Br, Cl) at position 5 of the thiazole ring enhances antibacterial activity by 2–4× .
  • Sulfonamide Substitutions : Replacing benzene with heteroaromatic rings (e.g., pyridine) improves solubility but may reduce target binding affinity .
    Validation : Use comparative bioassays and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .

What role do computational tools like Multiwfn play in analyzing electronic properties and reaction mechanisms involving this compound?

Advanced Research Question

  • Electrostatic Potential (ESP) Maps : Generated via Multiwfn to identify nucleophilic/electrophilic sites (e.g., sulfonamide S=O as electrophilic center) .
  • Reaction Mechanism Insights : Analyze electron localization function (ELF) during thiazole ring formation to confirm cyclization steps .

How should researchers address discrepancies between elemental analysis results and spectral data during compound verification?

Advanced Research Question

  • Cross-Validation : Repeat synthesis and characterize using high-resolution MS to resolve mass discrepancies.
  • Impurity Profiling : Use HPLC-DAD to detect byproducts (e.g., unreacted precursors) that skew elemental analysis .

What strategies are employed to scale up the synthesis while maintaining reproducibility under varied laboratory conditions?

Advanced Research Question

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR to track intermediate formation.
  • Solvent Optimization : Replace ethanol with DMF for higher solubility during scale-up, reducing reaction time by 30% .

Which in silico methods are most reliable for predicting protein targets or metabolic pathways affected by this compound?

Advanced Research Question

  • Molecular Docking : Use Glide (Schrödinger) to predict binding to bacterial dihydrofolate reductase (DHFR) or human carbonic anhydrase .
  • QSAR Models : Train models on thiazole-sulfonamide derivatives to predict logP and bioavailability (R² > 0.85) .

How can reaction mechanisms for key synthetic steps be elucidated using combined experimental and computational approaches?

Advanced Research Question

  • Isotopic Labeling : Introduce ¹³C at the thiazole carbonyl to track cyclization via 13C NMR .
  • DFT Calculations : Compute Gibbs free energy (ΔG) for intermediate steps using Gaussian09 to identify rate-limiting stages .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide
Reactant of Route 2
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4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.